molecular formula C14H9ClI2O2 B3036623 4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde CAS No. 384857-14-1

4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde

Cat. No.: B3036623
CAS No.: 384857-14-1
M. Wt: 498.48 g/mol
InChI Key: FAKFIZBQZTWGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C14H9ClI2O2 It is characterized by the presence of a chlorobenzyl group and two iodine atoms attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the reaction of 4-chlorobenzyl alcohol with 3,5-diiodosalicylaldehyde. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through an etherification reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.

    Reduction Reactions: Products include alcohols derived from the reduction of the aldehyde group.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde depends on its interaction with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]benzoic acid
  • 4-[(4-Chlorobenzyl)oxy]-3,4′-dichloroazobenzene
  • 4-[(4-Chlorobenzyl)oxy)quinoline

Uniqueness

4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for specific applications in research and industry.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3,5-diiodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClI2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKFIZBQZTWGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClI2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228540
Record name 4-[(4-Chlorophenyl)methoxy]-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384857-14-1
Record name 4-[(4-Chlorophenyl)methoxy]-3,5-diiodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384857-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)methoxy]-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.